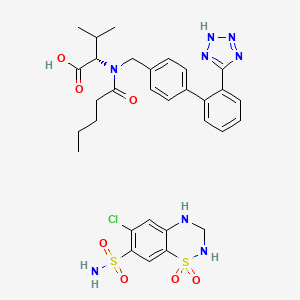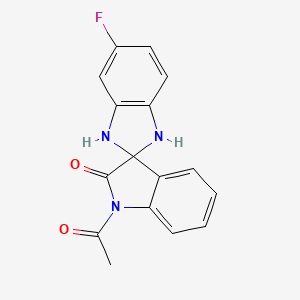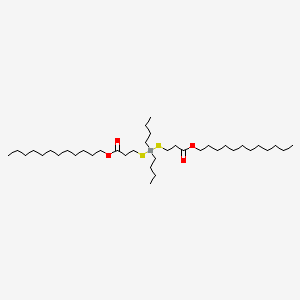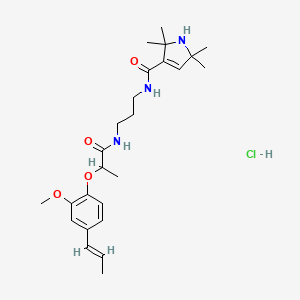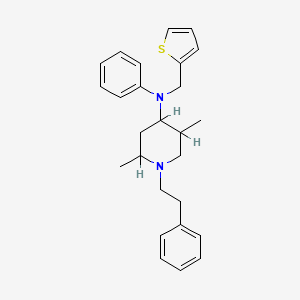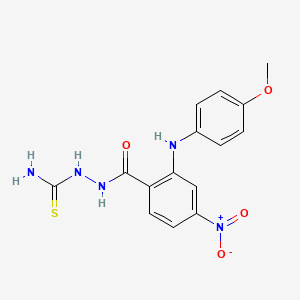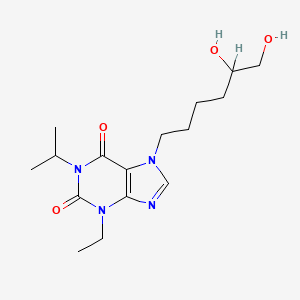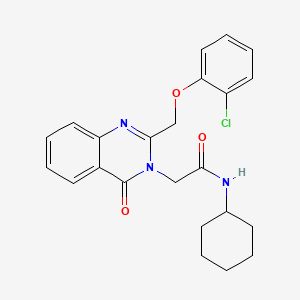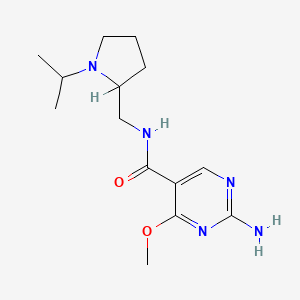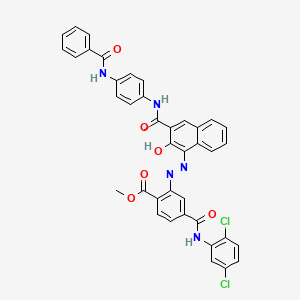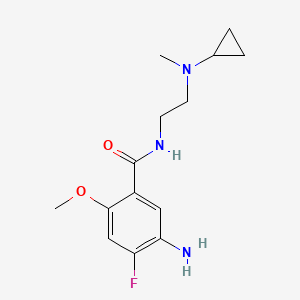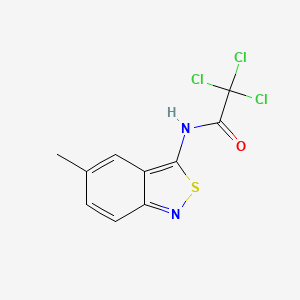
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 481 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes This receptor plays a crucial role in regulating xenobiotic metabolism, cellular differentiation, and immune responses
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AHR 481 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include halogenated aromatic compounds and polyaromatic hydrocarbons. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of AHR 481 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to isolate AHR 481 from reaction mixtures .
化学反応の分析
Types of Reactions: AHR 481 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of AHR 481 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of AHR 481 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
科学的研究の応用
AHR 481 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the aryl hydrocarbon receptor and its interactions with various ligands. In biology, AHR 481 is used to investigate the role of the aryl hydrocarbon receptor in cellular differentiation and immune responses .
In medicine, AHR 481 has potential therapeutic applications, particularly in cancer immunotherapy. By targeting the aryl hydrocarbon receptor, AHR 481 can modulate immune responses and enhance the efficacy of existing treatments . In industry, AHR 481 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
作用機序
The mechanism of action of AHR 481 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factorThis interaction regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation .
類似化合物との比較
AHR 481 is unique compared to other compounds that interact with the aryl hydrocarbon receptor due to its specific binding affinity and selectivity. Similar compounds include halogenated aromatic compounds, polyaromatic hydrocarbons, and beta-naphthoflavone. AHR 481 stands out due to its distinct chemical structure and enhanced biological activity .
Conclusion
AHR 481 is a compound of significant interest in scientific research due to its interactions with the aryl hydrocarbon receptor and its wide range of applications. Its unique chemical properties and mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research into AHR 481 and its derivatives may lead to new therapeutic strategies and industrial applications.
特性
CAS番号 |
102584-64-5 |
|---|---|
分子式 |
C24H36BrNO3 |
分子量 |
466.5 g/mol |
IUPAC名 |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO3.BrH/c1-25(21-14-6-3-7-15-21)17-16-22(18-25)28-23(26)24(27,20-12-8-9-13-20)19-10-4-2-5-11-19;/h2,4-5,10-11,20-22,27H,3,6-9,12-18H2,1H3;1H/q+1;/p-1 |
InChIキー |
VFVYPONLYZWJBN-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C4CCCCC4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


